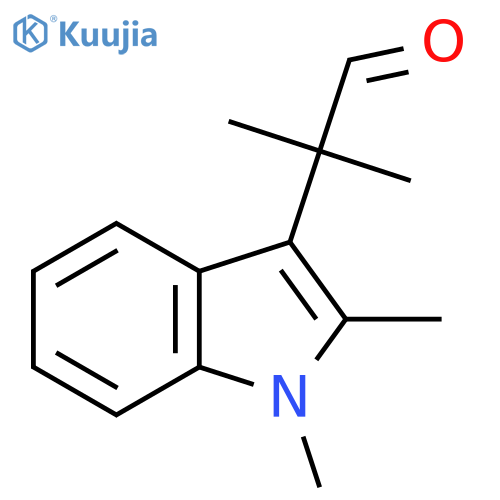Cas no 2229176-66-1 (2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal)

2229176-66-1 structure
商品名:2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
- 2229176-66-1
- EN300-1734712
-
- インチ: 1S/C14H17NO/c1-10-13(14(2,3)9-16)11-7-5-6-8-12(11)15(10)4/h5-9H,1-4H3
- InChIKey: RFRZRMSLZXZOBW-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)(C)C1C2C=CC=CC=2N(C)C=1C
計算された属性
- せいみつぶんしりょう: 215.131014166g/mol
- どういたいしつりょう: 215.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 22Ų
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734712-0.1g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-10.0g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1734712-2.5g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-5.0g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 5g |
$4517.0 | 2023-06-04 | ||
| Enamine | EN300-1734712-0.25g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-0.05g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-10g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 10g |
$6697.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-1g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-0.5g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1734712-1.0g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal |
2229176-66-1 | 1g |
$1557.0 | 2023-06-04 |
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
2229176-66-1 (2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
